molecular formula C₂₂H₁₈N₆O B1156749 Rilpivirine N1-Oxide

Rilpivirine N1-Oxide

Cat. No.: B1156749
M. Wt: 382.42
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Rilpivirine N1-Oxide, also known as this compound, is a useful research compound. Its molecular formula is C₂₂H₁₈N₆O and its molecular weight is 382.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Pharmacological Properties

Rilpivirine N1-Oxide is recognized for its role as a non-competitive inhibitor of the reverse transcriptase enzyme in HIV-1. This compound exhibits a flexible molecular structure that allows it to adapt to changes in the binding pocket of reverse transcriptase, thereby reducing the likelihood of resistance development compared to first-generation non-nucleoside reverse transcriptase inhibitors (NNRTIs) .

Clinical Efficacy

Clinical studies have demonstrated the efficacy of this compound in treatment-naive patients. A comprehensive analysis of multiple randomized controlled trials indicates that rilpivirine, including its N1-oxide form, exhibits comparable antiviral efficacy to efavirenz, another widely used NNRTI .

Key Findings from Clinical Trials

  • Virological Suppression : In a study involving 2,522 patients, rilpivirine achieved similar rates of HIV-1 RNA levels below 50 copies/mL compared to efavirenz at 48 weeks .
  • Safety Profile : this compound demonstrated a favorable safety profile with fewer central nervous system-related side effects and lower incidences of rash compared to efavirenz .

Innovative Therapeutic Strategies

Recent advancements have explored the use of this compound in combination therapies and novel drug delivery systems.

Combination Therapies

Rilpivirine is often used in combination with other antiretroviral agents such as dolutegravir and cabotegravir. These combinations have shown improved efficacy and adherence rates among patients . For instance:

  • Cabotegravir and Rilpivirine : This combination has been approved for extended-release injectable formulations, allowing for bi-monthly dosing without oral lead-in periods, enhancing patient adherence .

Nanotechnology Applications

Recent research has delved into utilizing nanotechnology for delivering this compound more effectively. Theranostic nanoparticles encapsulating rilpivirine have been developed to monitor drug distribution within the body using imaging techniques such as MRI and SPECT/CT. This approach not only enhances drug delivery but also provides real-time monitoring of therapeutic efficacy .

Case Study 1: Efficacy in Low-Income Settings

A study conducted in low- and middle-income countries (LMICs) assessed the effectiveness of rilpivirine among HIV-1 subtype C-infected individuals. The findings suggested that while rilpivirine is generally effective, its use may be limited by high baseline viral loads in certain populations .

Case Study 2: Resistance Patterns

In another study focusing on patients who had previously failed NNRTI-based therapies, rilpivirine was shown to retain efficacy against many resistant strains. The data indicated that approximately two-thirds of patients could benefit from switching to rilpivirine after failing efavirenz or nevirapine regimens .

Properties

Molecular Formula

C₂₂H₁₈N₆O

Molecular Weight

382.42

Synonyms

Rilpivirine N-Oxide

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.